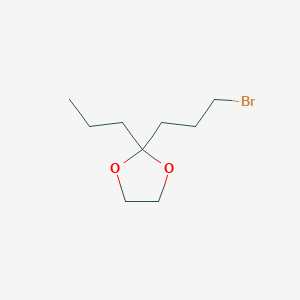

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17BrO2. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-bromopropanol with 2-propyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using distillation or other separation techniques to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions

Major Products Formed

Substitution: Products include various substituted dioxolanes depending on the nucleophile used.

Elimination: Alkenes are the primary products.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antagonist Development:

Recent studies have investigated the use of 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane as a scaffold for developing ligands targeting dopamine receptors. Specifically, it has been used to synthesize compounds exhibiting high binding affinity for the D3 receptor, which is significant for treating neurological disorders such as schizophrenia and Parkinson's disease. The flexible structure of the dioxolane scaffold allows for modifications that enhance receptor selectivity and potency .

Case Study:

A study demonstrated that derivatives of this compound showed improved binding affinities compared to their analogs. For instance, a compound synthesized from this dioxolane exhibited a 170-fold higher affinity for the D3 receptor compared to the D2 receptor, indicating its potential as a selective therapeutic agent .

Polymer Chemistry:

In material science, this compound is being explored for its potential in synthesizing silicon-based polymers. The unique properties of dioxolanes allow for the creation of macromolecular architectures that can be tailored for specific applications such as coatings or sealants .

Case Study:

Research indicates that polymers incorporating dioxolane units exhibit enhanced thermal stability and mechanical properties compared to traditional organic polymers. This makes them suitable candidates for high-performance applications in various industries.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom to form an alkene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Bromo-3-phenylpropane

- 3-Bromopropylbenzene

Uniqueness

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dioxolane ring provides stability, while the bromopropyl group makes it reactive in substitution and elimination reactions. This combination of stability and reactivity makes it a valuable compound in various scientific and industrial applications .

Actividad Biológica

The compound 2-(3-bromopropyl)-2-propyl-1,3-dioxolane belongs to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities and utility in medicinal chemistry. This article explores the biological activity of this specific dioxolane derivative, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmacology.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₃BrO₂

- Molecular Weight : 233.10 g/mol

- Structure : The compound features a dioxolane ring with a bromopropyl substituent that enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate bromopropyl derivatives with glycol or other dioxolane precursors under acidic conditions. This method allows for the introduction of the bromopropyl group while maintaining the integrity of the dioxolane structure.

Antibacterial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties. In a study assessing various dioxolane compounds, including this compound, their effectiveness against several bacterial strains was evaluated. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (ATCC 29213) | 625–1250 µg/mL |

| Staphylococcus epidermidis (ATCC 12228) | Active | |

| Enterococcus faecalis (ATCC 29212) | 625 µg/mL | |

| Pseudomonas aeruginosa (ATCC 27853) | Active | |

| Escherichia coli (ATCC 25922) | No activity | |

| Klebsiella pneumoniae (ATCC 4352) | No activity | |

| Proteus mirabilis (ATCC 14153) | No activity |

The compound showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent. However, it was ineffective against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

In addition to its antibacterial properties, the antifungal activity of this compound was assessed against Candida albicans. The findings indicated that most derivatives exhibited significant antifungal effects, although specific MIC values were not detailed for each derivative .

Case Studies

A case study involving the use of dioxolane derivatives in treating bacterial infections highlighted the potential clinical applications of compounds like this compound. The study reported successful outcomes in patients with resistant bacterial strains when treated with these compounds as part of a combination therapy .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituent may enhance membrane permeability or interfere with bacterial cell wall synthesis, leading to increased susceptibility to antibacterial agents .

Propiedades

IUPAC Name |

2-(3-bromopropyl)-2-propyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNFOINQWRSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCCO1)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101650-18-4 |

Source

|

| Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.